PF-05175157: A Technical Guide to a Potent Inhibitor of De Novo Lipogenesis
PF-05175157: A Technical Guide to a Potent Inhibitor of De Novo Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PF-05175157, a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). It details the compound's mechanism of action, pharmacological properties, relevant experimental protocols, and clinical findings, serving as a critical resource for professionals engaged in metabolic disease research and drug discovery.
Introduction: Targeting De Novo Lipogenesis
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates.[1][2][3] Under conditions of energy surplus, cytosolic citrate is converted through a series of enzymatic reactions into fatty acids.[2][3] While essential for various physiological processes, aberrant DNL upregulation is strongly associated with pathologies such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and certain cancers.[2][3][4]
A critical rate-limiting step in this pathway is catalyzed by Acetyl-CoA Carboxylase (ACC), which carboxylates acetyl-CoA to form malonyl-CoA.[2][5][6] Two main isoforms exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the mitochondrial outer membrane and is more prevalent in oxidative tissues such as skeletal muscle and the heart.[6] By inhibiting both ACC1 and ACC2, PF-05175157 serves as a powerful tool to probe the function of DNL and as a potential therapeutic agent.[6]
Mechanism of Action
PF-05175157 is a reversible, allosteric inhibitor that targets the carboxyltransferase domain of both ACC1 and ACC2.[6] Its primary mechanism involves reducing the production of malonyl-CoA. This has two major downstream consequences:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the essential building block for fatty acid synthase (FASN) to produce palmitate, the first endogenous lipid in the DNL pathway.[1][2][3] By depleting the malonyl-CoA pool, PF-05175157 effectively halts the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, PF-05175157 disinhibits CPT1, thereby promoting the oxidation of fatty acids.[6]
This dual action of simultaneously blocking fatty acid synthesis and promoting fatty acid oxidation makes ACC inhibition an attractive strategy for treating metabolic disorders characterized by excess lipid accumulation.[6]
Pharmacological Data
The following tables summarize the key quantitative data for PF-05175157 from preclinical studies.
Table 1: In Vitro ACC Inhibitory Potency
| Target Enzyme | Species | IC₅₀ (nM) | Reference |
|---|---|---|---|
| ACC1 | Human | 27.0 ± 2.7 | [7] |
| ACC2 | Human | 33.0 ± 4.1 | [7] |
| ACC1 | Rat | 23.5 ± 1.1 | [7] |
| ACC2 | Rat | 50.4 ± 2.6 | [7] |
| ACC1 | Human | 98 |
| ACC2 | Human | 45 | |
Table 2: In Vitro Cell-Based Activity
| Assay | Cell Type | Potency (EC₅₀) | Effect | Reference |
|---|---|---|---|---|
| Malonyl-CoA Formation | Rat Hepatocytes | 30 nM | Concentration-dependent inhibition | [7][8] |
| [¹⁴C]acetate Incorporation | Not Specified | 326 nM | Up to 82% inhibition of incorporation into lipids | [7] |
| Growth Inhibition | T47D Breast Cancer Cells | 0.95 µg/mL | Time and dose-dependent inhibition | [5] |
| Growth Inhibition | BT549 Breast Cancer Cells | 76 µg/mL | Time and dose-dependent inhibition |[5] |
Table 3: In Vivo Efficacy in Rats
| Parameter | Tissue | Effect | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| Malonyl-CoA Reduction | Quadriceps | 76% reduction at nadir | 870 nM (unbound plasma conc.) | [7][8] |
| Malonyl-CoA Reduction | Liver | 89% reduction at nadir | 540 nM (unbound plasma conc.) | [7][8] |
| Hepatic DNL | Liver | Concentration-dependent inhibition | Not specified |[7] |
Table 4: Pharmacokinetic Parameters
| Species | Dose | Bioavailability (%) | Clearance | Reference |
|---|---|---|---|---|
| Rat | 1 mg/kg (IV) | - | Low | [8] |
| Rat | 3 mg/kg (PO) | 40% | Low microsomal clearance | [8] |
| Rat | 50 mg/kg (PO) | 106% (suggests saturation of clearance) | Low microsomal clearance | [8] |
| Dog | 1 mg/kg (IV) | - | Low | [8] |
| Dog | 3 mg/kg (PO) | 54% | Low microsomal clearance | [8] |
| Monkey | 1 mg/kg (IV) | - | Low |[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize ACC inhibitors like PF-05175157.
In Vitro ACC Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce the activity of purified ACC enzyme by 50% (IC₅₀).
Principle: The assay measures the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA using [¹⁴C]bicarbonate as a tracer. The resulting radiolabeled malonyl-CoA is captured and quantified by scintillation counting.
Methodology:
-
Enzyme Preparation: Use purified recombinant human ACC1 or ACC2.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, acetyl-CoA, and DTT.
-
Inhibitor Preparation: Prepare serial dilutions of PF-05175157 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Procedure:
-
Add the reaction buffer, enzyme, and varying concentrations of PF-05175157 (or DMSO vehicle) to a 96-well plate.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a solution of [¹⁴C]bicarbonate.
-
Incubate for 20-30 minutes at 37°C.
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Quantification:
-
Transfer the reaction mixture to a filter plate that binds the acid-stable product (malonyl-CoA).
-
Wash the filter plate to remove unincorporated [¹⁴C]bicarbonate.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the log-concentration of PF-05175157 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based De Novo Lipogenesis Assay
This protocol measures the effect of PF-05175157 on DNL in intact cells, typically primary hepatocytes or cell lines like HepG2.
Principle: Cells are incubated with a radiolabeled lipid precursor, such as [¹⁴C]acetate, in the presence of the inhibitor. The amount of radioactivity incorporated into the total lipid pool reflects the rate of DNL.
Methodology:
-
Cell Culture: Plate hepatocytes or HepG2 cells in collagen-coated plates and allow them to adhere.
-
Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of PF-05175157 or DMSO vehicle.[8]
-
Labeling: After a short pre-incubation with the inhibitor, add [¹⁴C]acetate to the media.
-
Incubation: Incubate the cells for 2-5 hours at 37°C to allow for acetate incorporation into newly synthesized lipids.[8]
-
Termination and Lysis: Terminate the experiment by washing the cells with ice-cold PBS.[8] Lyse the cells using a suitable buffer.
-
Lipid Extraction:
-
Transfer the cell lysate to a glass tube.
-
Perform a Folch extraction using a chloroform:methanol mixture to separate the lipid phase from the aqueous phase.
-
Collect the lower organic (lipid) phase.
-
-
Quantification:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid residue in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of each sample. Calculate the EC₅₀ value by plotting the percentage of DNL inhibition against inhibitor concentration.
In Vivo Measurement of De Novo Lipogenesis (²H₂O Method)
This protocol is a gold-standard method for quantifying the rate of DNL in live animals or humans.[1][9][10][11]
Principle: Deuterated water (²H₂O, or heavy water) is administered to enrich the total body water pool. The deuterium atoms are incorporated into newly synthesized fatty acids via NADPH and acetyl-CoA. The fractional contribution of DNL to a lipid pool (e.g., plasma triglycerides) is determined by measuring the deuterium enrichment in the fatty acids using mass spectrometry.
Methodology:
-
Animal Acclimation: House animals (e.g., rats) under controlled conditions.
-
²H₂O Administration: Provide an initial intraperitoneal (IP) bolus of 99.9% ²H₂O to rapidly achieve a target body water enrichment (e.g., 3-5%). Maintain this enrichment by providing drinking water containing a specific percentage of ²H₂O (e.g., 5%).[1][6]
-
Drug Treatment: Administer PF-05175157 or a vehicle control orally at the desired dose and frequency.
-
Sample Collection: At the end of the study period, collect blood samples (for plasma lipids) and tissue samples (e.g., liver, adipose).
-
Lipid Extraction and Preparation:
-
Isolate the lipid fraction of interest (e.g., triglycerides from VLDL particles in plasma).
-
Hydrolyze the triglycerides to release free fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters, FAMEs) to make them volatile for gas chromatography.
-
-
Mass Spectrometry Analysis:
-
Calculation of Fractional DNL: Calculate the percentage of newly synthesized fatty acids in the pool by comparing the enrichment of the fatty acids to the enrichment of the body water pool, using established precursor-product relationships.
Clinical Studies and Translational Relevance
PF-05175157 has been evaluated in human clinical trials for several indications, providing valuable insights into the role of DNL in human physiology and disease.
-
Metabolic Disease: In a Phase I study, PF-05175157 was shown to reduce DNL and increase whole-body fatty acid utilization in humans.[4] However, subsequent Phase II trials for type 2 diabetes were terminated.[8]
-
Acne Vulgaris: Increased sebum production is a key factor in acne, and studies have shown that the majority of sebum lipids are derived from DNL in sebocytes. Oral administration of PF-05175157 (200 mg twice daily) to healthy volunteers reduced baseline sebum production by approximately 49% after two weeks.
-
Safety and Tolerability: A significant finding from clinical trials was a dose-dependent and reversible reduction in platelet counts (thrombocytopenia).[4][6] This adverse effect was not observed in preclinical rodent studies and was later attributed to the essential role of DNL in the maturation of bone marrow megakaryocytes, the precursor cells for platelets.[4] This finding highlighted a key difference in lipid metabolism between humans and rodents.
The challenge of extra-hepatic activity, particularly the effect on platelets, led to the discontinuation of PF-05175157 for systemic indications.[2][4] This spurred the development of next-generation, liver-targeted ACC inhibitors, such as PF-05221304, designed to maximize therapeutic effects in the liver while minimizing systemic exposure and associated side effects.[4][12][13]
Conclusion
PF-05175157 is a well-characterized, potent dual inhibitor of ACC1 and ACC2. It effectively reduces malonyl-CoA levels, leading to a robust suppression of de novo lipogenesis and an increase in fatty acid oxidation. Its utility has been demonstrated extensively in preclinical models, providing a powerful chemical probe to study the roles of DNL in various biological contexts.
While its systemic use in humans was limited by on-target effects on platelet production, the clinical development of PF-05175157 has been instrumental. It confirmed the therapeutic potential of ACC inhibition for metabolic diseases and provided a critical lesson in translational science, emphasizing the importance of tissue-specific drug targeting. The knowledge gained from PF-05175157 continues to guide the design and development of safer and more effective inhibitors of lipogenesis for a range of human diseases.
References
- 1. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - Li - Annals of Translational Medicine [atm.amegroups.org]
- 2. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
- 3. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metsol.com [metsol.com]
- 11. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase (ACC) Inhibitors Through Liver Targeting. | Semantic Scholar [semanticscholar.org]
